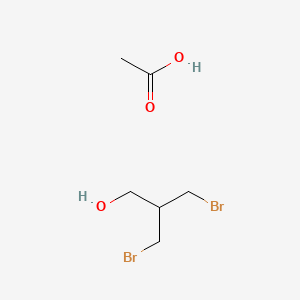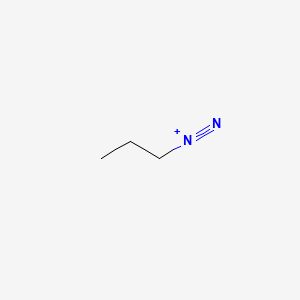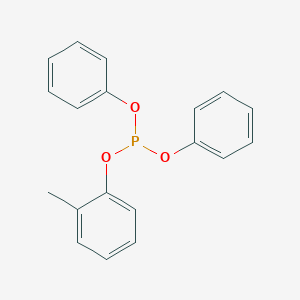
2-Methylphenyl diphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a 2-methylphenyl group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylphenyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-methylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} \rightarrow \text{C}_6\text{H}_5\text{O}(\text{C}_6\text{H}_4(\text{CH}_3))\text{O}\text{P} + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphates.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
2-Methylphenyl diphenyl phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylphenyl diphenyl phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl phosphite
- Tri(m-tolyl) phosphite
- Tri(2-methylphenyl) phosphite
Uniqueness
2-Methylphenyl diphenyl phosphite is unique due to the presence of both phenyl and 2-methylphenyl groups, which can influence its reactivity and coordination properties. This structural variation can lead to different chemical behaviors and applications compared to other similar phosphite esters.
Properties
CAS No. |
103810-96-4 |
|---|---|
Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(2-methylphenyl) diphenyl phosphite |
InChI |
InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)22-23(20-17-11-4-2-5-12-17)21-18-13-6-3-7-14-18/h2-15H,1H3 |
InChI Key |
FNAIPWZCZSCHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


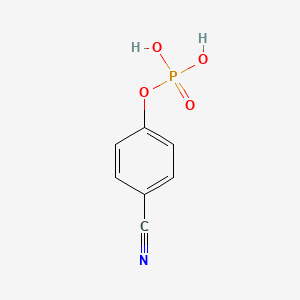
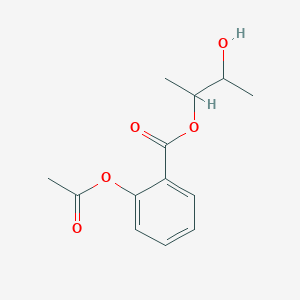

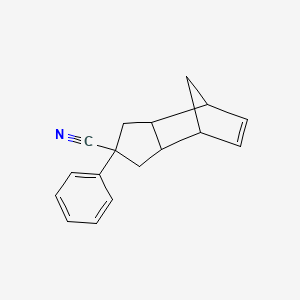
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
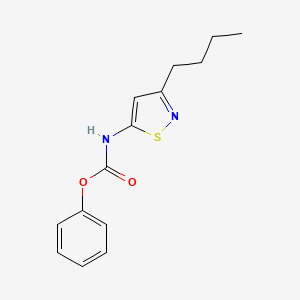
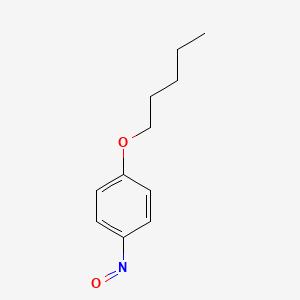
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
